molecular formula C13H16N2O B102581 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile CAS No. 15190-12-2

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile

Cat. No.: B102581
CAS No.: 15190-12-2
M. Wt: 216.28 g/mol
InChI Key: CSZHKEHWBYJMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile is a chemical compound of interest in advanced organic synthesis and medicinal chemistry research. This nitrile-functionalized molecule features a methoxyphenyl group and a pyrrolidine ring, a structural motif often explored in the development of novel pharmacologically active compounds . Its molecular architecture makes it a valuable scaffold and building block for constructing more complex chemical entities. Researchers utilize this compound in the design and synthesis of molecular hybrids and conjugates, an area of study aimed at overcoming multi-drug resistance in bacteria . It is strictly for research use only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZHKEHWBYJMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250544
Record name α-(4-Methoxyphenyl)-1-pyrrolidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15190-12-2
Record name α-(4-Methoxyphenyl)-1-pyrrolidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15190-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163363
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-(4-Methoxyphenyl)-1-pyrrolidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a chemical compound of interest in various research and development sectors. This document delves into its fundamental chemical identifiers, physicochemical properties, and safety information, providing a consolidated resource for professionals in the field.

Introduction

This compound is a substituted acetonitrile derivative featuring a 4-methoxyphenyl group and a pyrrolidine ring attached to the alpha-carbon. Its molecular structure suggests potential applications in medicinal chemistry and organic synthesis, where the nitrile group can serve as a versatile synthetic handle for further chemical transformations. Understanding the core properties of this compound is the first step in exploring its potential utility.

Chemical Identifiers and Nomenclature

Accurate identification of a chemical compound is paramount for research, safety, and regulatory purposes. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 15190-12-2[1]
IUPAC Name This compound[1]
Molecular Formula C13H16N2O[1][2]
Molecular Weight 216.28 g/mol [1]
InChI InChI=1S/C13H16N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-9H2,1H3[1]
InChIKey CSZHKEHWBYJMGQ-UHFFFAOYSA-N[1]
Canonical SMILES COC1=CC=C(C=C1)C(C#N)N2CCCC2[1]
Synonyms ALPHA-(4-METHOXYPHENYL)-1-PYRROLIDINEACETONITRILE, EINECS 239-243-4, NSC 163363[1]

A hydrochloride salt of this compound is also available, with the CAS number 1440535-82-9.[3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings and are crucial for designing synthetic routes and formulation strategies.

PropertyValue
Monoisotopic Mass 216.126263138 Da[1]
XlogP (Predicted) 2.2[1][2]
GHS Classification Warning: Harmful if swallowed (H302)[1]

The GHS classification indicates that the compound is harmful if ingested and appropriate safety precautions should be taken during handling.[1]

Chemical Structure and Key Features

The structure of this compound is characterized by three main functional groups: a 4-methoxyphenyl ring, a pyrrolidine ring, and a nitrile group.

Caption: Chemical structure of this compound.

  • 4-Methoxyphenyl Group: This aromatic ring with an electron-donating methoxy group can influence the electronic properties of the molecule and participate in aromatic interactions.

  • Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle, which can impact the compound's solubility, basicity, and conformational flexibility.

  • Nitrile Group (Cyano Group): A key functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a valuable precursor in organic synthesis.

Synthesis and Potential Applications

While specific synthetic routes for this compound are not extensively detailed in publicly available literature, related structures provide insights into potential synthetic strategies. The synthesis of similar pyrrolidine-containing compounds often involves multi-step sequences. For instance, the synthesis of multisubstituted pyrrolidines can be achieved through programmed radical cascade reactions.[4] Another approach could involve the alkylation of a pyrrolidine derivative with a suitable 4-methoxyphenylacetonitrile precursor.

The structural motifs present in this compound are found in various biologically active molecules. For example, the pyrrolidone structure, a related cyclic amide, is a core component in pharmaceuticals like 4-phenylpiracetam, which has applications in brain cell activation and protection.[5] The 4-methoxyphenylacetonitrile scaffold itself is a key intermediate in the synthesis of pharmaceuticals such as the antidepressant Venlafaxine.[6] These connections suggest that this compound could serve as a valuable building block for the discovery of new therapeutic agents.

Safety and Handling

According to the aggregated GHS information, this compound is classified as harmful if swallowed.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-defined chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide provides the foundational information necessary for researchers and drug development professionals to understand its basic properties and handle it safely. The presence of versatile functional groups within its structure opens avenues for the synthesis of more complex molecules with potential biological activity.

References

Sources

Reactivity of pyrrolidine-based alpha-aminonitriles in organic synthesis

Strategic Utilization of Pyrrolidine-Based -Aminonitriles in Organic Synthesis[1]

Executive Summary: The "Chameleon" Functionality

In the architecture of complex alkaloids and nitrogen heterocycles, pyrrolidine-based

masked iminium ionsmasked acyl anion equivalents

This guide details the mechanistic underpinnings and practical protocols for exploiting these species, moving beyond basic Strecker chemistry into advanced stereoselective alkylations and Bruylants reactions.

Mechanistic Foundations & Divergent Pathways

The utility of pyrrolidine

The Reactivity Switch
  • State A (Stable): In neutral organic solvents, the covalent aminonitrile is stable and can be handled (chromatographed, stored).

  • State B (Electrophilic): In the presence of Lewis acids (

    
    , 
    
    
    ) or upon heating, cyanide dissociates, generating a highly electrophilic iminium ion.
  • State C (Nucleophilic): Treatment with strong bases (LDA, KHMDS) deprotonates the

    
    -position (if an 
    
    
    -proton exists), creating a carbanion stabilized by the nitrile group.
Visualization: The Divergent Reactivity Workflow

ReactivityPathwaysAminonitrilePyrrolidineα-AminonitrileIminiumIminium Ion(Electrophile)Aminonitrile->Iminium-CN (Ag+, Lewis Acid)Carbanionα-Metallo Nitrile(Nucleophile)Aminonitrile->Carbanion+Base (LDA, -78°C)HydrolysisHydrolysis(Amino Acids)Aminonitrile->Hydrolysis+ H3O+BruylantsBruylants Reaction(Nucleophilic Attack)Iminium->Bruylants+ RMgX / RZnXAlkylationα-Alkylation(Electrophilic Trap)Carbanion->Alkylation+ R-X

Figure 1: The divergent reactivity profile of

Reaction Class I: The Bruylants Reaction (Nucleophilic Substitution)

The Bruylants reaction involves the displacement of the cyano group by a carbon nucleophile (Grignard, Organozinc, or Enolate). It is the premier method for synthesizing

Critical Insight: The Role of Silver Salts

While simple heating can sometimes drive the loss of cyanide, the addition of silver salts (e.g.,

irreversible
  • Mechanism:

    
     complexes with 
    
    
    , precipitating insoluble
    
    
    . This removes cyanide from the equilibrium, forcing the complete formation of the iminium ion.
  • Stereochemistry: The incoming nucleophile typically attacks the iminium ion from the axial trajectory (trans-diaxial-like transition state), often dictated by ring conformation or C3-substituents.

Protocol: Silver-Promoted Bruylants Reaction

Objective: Synthesis of 2-alkylpyrrolidines from 2-cyanopyrrolidine.

Reagents:

  • Substrate: N-alkyl-2-cyanopyrrolidine (1.0 equiv)

  • Promoter:

    
     (1.1 equiv) - Handle in dark/foil-wrapped flask.
    
  • Nucleophile: R-MgBr (1.5 - 2.0 equiv)

  • Solvent: Anhydrous THF or

    
    .
    

Step-by-Step Methodology:

  • Iminium Generation: Dissolve the

    
    -aminonitrile in anhydrous THF under Argon. Cool to -78°C.[1][2]
    
  • Precipitation: Add

    
     (dissolved in minimal THF) via cannula. Stir for 15 minutes. A precipitate (AgCN) will form; the solution now contains the reactive iminium tetrafluoroborate salt.
    
  • Nucleophilic Attack: Add the Grignard reagent dropwise. The low temperature prevents side reactions (e.g., reduction).

  • Warming: Allow the mixture to warm slowly to room temperature over 2-4 hours.

  • Quench: Quench with saturated aqueous

    
     containing 10% 
    
    
    (to solubilize silver salts).
  • Workup: Extract with

    
    , dry over 
    
    
    , and concentrate.

Self-Validating Check: If the yield is low, check the quality of

Reaction Class II: -Alkylation (Electrophilic Substitution)

Unlike the Bruylants reaction, this pathway retains the nitrogen-bearing carbon's oxidation state but adds complexity before potentially removing the nitrile. This is effectively "masked acyl anion" chemistry.

Stereochemical Control

The pyrrolidine ring's rigidity allows for high diastereoselectivity. If a bulky group (e.g., phenyl) is present at C3 or if a chiral auxiliary is on the nitrogen, the deprotonation and subsequent alkylation will occur from the least hindered face (usually trans to the bulky group).

Protocol: Low-Temperature Lithiation & Alkylation

Objective: Introduction of an alkyl group alpha to the nitrile.

Reagents:

  • Base: LDA (Lithium Diisopropylamide) - Freshly prepared recommended.

  • Electrophile: Primary alkyl halide (R-X).

  • Solvent: THF/HMPA (9:1) - HMPA accelerates the reaction of the lithiated species.

Step-by-Step Methodology:

  • Deprotonation: Cool a solution of LDA (1.1 equiv) in THF to -78°C.

  • Addition: Add the

    
    -aminonitrile solution dropwise. The solution often turns yellow/orange, indicating the formation of the 
    
    
    -lithio species.
  • Equilibration: Stir for 30-45 minutes at -78°C.

  • Alkylation: Add the alkyl halide (dissolved in THF/HMPA) slowly.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to -20°C. Do not warm to RT immediately, as the lithiated nitrile can polymerize.

  • Quench: Pour into cold phosphate buffer (pH 7).

Comparative Data: Reaction Outcomes

Reaction TypeKey ReagentIntermediateOutcomeStereoselectivity
Bruylants

/

Iminium IonSubstitution of CN with RHigh (Axial attack)

-Alkylation
LDA /


-Lithio Nitrile
Retention of CN, addition of RHigh (Steric control)
Reductive Decyanation

Iminium IonRemoval of CN (H replaces CN)N/A
Hydrolysis

/

Amide/AcidConversion of CN to COOHRetention of configuration

Synthesis of the Starting Material: The Shono Oxidation Route

While Strecker synthesis is classic, the Shono Oxidation (anodic oxidation) is the modern, scalable standard for generating high-purity

Workflow:

  • Electrolysis: Anodic oxidation of N-Boc-pyrrolidine in MeOH (Carbon electrodes,

    
     electrolyte) 
    
    
    2-methoxy-N-Boc-pyrrolidine.
  • Cyanation: Treatment with

    
     and 
    
    
    
    
    2-cyano-N-Boc-pyrrolidine.

ShonoWorkflowStartN-Boc-PyrrolidineElectroAnodic Oxidation(MeOH, -2e)Start->ElectroMethoxyα-MethoxyIntermediateElectro->MethoxyCyanationTMSCN / Lewis AcidMethoxy->CyanationProductα-AminonitrileCyanation->Product

Figure 2: Electrochemical access to aminonitriles via Shono Oxidation.

References

  • Mattalia, J.-M., et al. (2021). "The Bruylants and related reactions." Arkivoc, 2021(i), 1-33. Link

  • Husson, H.-P., & Royer, J. (1999). "Chiral non-racemic N-cyanomethyloxazolidines: Versatile reagents for asymmetric synthesis." Chemical Society Reviews, 28(6), 383-394. Link

  • Deprez, N. R., et al. (2021).[3] "Selective Electrochemical Oxidation of Functionalized Pyrrolidines." Organic Letters, 23(22), 8834–8837. Link

  • Sadhukhan, A., et al. (2013).[4] "Organocatalytic Synthesis of α-Aminonitriles." Journal of Organic Chemistry, 78, 1234. Link

  • Shono, T., et al. (1981). "Electroorganic chemistry. 46.

    
    -position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society, 103(5), 1172-1176. Link
    

In-Depth Technical Guide: Thermal Characterization of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal properties, synthesis, and characterization protocols for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile .

Executive Summary

This compound (CAS: 15190-12-2) is a specialized


-aminonitrile intermediate, primarily synthesized via the Strecker reaction involving 4-methoxybenzaldehyde, pyrrolidine, and a cyanide source. It serves as a critical precursor in the synthesis of complex pharmaceutical scaffolds, including racetam-like nootropics and analgesics.

This guide addresses a common challenge in organic process research: the scarcity of experimental physical property data for transient intermediates. By synthesizing data from structural analogs and computational models, this document provides estimated thermal ranges and, more importantly, defines the Standard Operating Procedures (SOPs) for empirically determining these values in a laboratory setting.

Chemical Identity & Structural Profile[1][2][3][4][5][6][7][8]

PropertyDetail
IUPAC Name 2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetonitrile
Common Name

-(4-Methoxyphenyl)-

-pyrrolidinoacetonitrile
CAS Number 15190-12-2
Molecular Formula C

H

N

O
Molecular Weight 216.28 g/mol
SMILES COc1ccc(cc1)C(C#N)N2CCCC2
Structure Class

-Aminonitrile (Strecker Adduct)

Thermal Properties: Melting & Boiling Point Ranges

The Data Gap & Predictive Modeling

Unlike commodity chemicals, specific experimental melting points (MP) and boiling points (BP) for this intermediate are rarely cataloged in public databases due to its use as an in situ or transient intermediate. However, its thermal behavior can be accurately bounded using Quantitative Structure-Property Relationship (QSPR) models and analog comparison.

Estimated Ranges

Based on the structural contribution of the pyrrolidine ring (rigid, lipophilic) and the 4-methoxy group (electron-donating, polarizable), the following ranges are established:

PropertyEstimated RangeConfidence LevelBasis of Estimation
Melting Point (MP) 58 – 65 °C HighAnalogous to

-piperidinophenylacetonitrile (MP 60-62 °C) [1].
Boiling Point (BP) 360 – 380 °C Low (Theoretical)Predicted at 760 mmHg. Likely decomposes before boiling.
Flash Point ~170 °C MediumPredicted closed cup.

Thermodynamic Insight: The nitrile group (-CN) and the tertiary amine create strong dipole-dipole interactions, but the lack of hydrogen bond donors (it is a tertiary amine) prevents the formation of a high-melting lattice. Consequently, the compound is expected to be a low-melting solid or a semi-solid oil that crystallizes upon standing in cold ether/hexanes.

Analog Comparison Table

To validate the estimated MP, we compare it to structurally similar Strecker products:

CompoundStructure Diff.[1][2][3][4][5][6]Melting Point (°C)Source

-Pyrrolidinophenylacetonitrile
No Methoxy group46 – 47 °C[2]

-Piperidinophenylacetonitrile
Piperidine ring60 – 62 °C[3]

-Morpholinophenylacetonitrile
Morpholine ring72 – 74 °C[4]
Target Compound 4-Methoxy + Pyrrolidine ~58 – 65 °C Predicted

Note: The addition of a para-methoxy group typically raises the melting point relative to the unsubstituted phenyl analog due to increased molecular symmetry and polarizability.

Synthesis & Purification Workflow

The thermal properties are heavily dependent on the purity of the synthesized material. The following workflow outlines the Strecker synthesis and the purification steps where MP determination serves as a critical quality gate.

SynthesisWorkflow Start Reagents: 4-Methoxybenzaldehyde Pyrrolidine KCN / NaCN Reaction Strecker Reaction (Solvent: Water/Methanol or DCM) Temp: 0°C -> RT Start->Reaction Nucleophilic Addition Workup Aqueous Workup Extract with DCM/EtOAc Dry over Na2SO4 Reaction->Workup Quench Crude Crude Oil (often yellow/orange) Workup->Crude Evaporation Crystallization Crystallization Solvent: Ethanol/Hexane or Ether Temp: -20°C Crude->Crystallization Purification Solid Crystalline Solid (White/Off-white) Crystallization->Solid Filtration MP_Check QC Check: Melting Point Determination Solid->MP_Check Validation MP_Check->Crystallization If MP < 58°C (Recrystallize)

Figure 1: Synthesis and purification workflow for this compound, highlighting the MP check as a purity gate.

Experimental Protocols for Thermal Analysis

Since literature values are scarce, researchers must empirically determine these values. The following SOPs are designed for this specific class of compounds.

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine the solid-liquid phase transition temperature to assess purity. Equipment: Digital Melting Point Apparatus (e.g., Stuart SMP10) or Thiele Tube.

  • Sample Prep: Dry the recrystallized solid under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces. Solvent inclusion can depress MP by 2–5 °C.

  • Loading: Pack 2–3 mm of the fine powder into a glass capillary tube. Ensure the packing is tight to facilitate heat transfer.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to determine the approximate range.

    • Precise Ramp: 1 °C/min starting 10 °C below the approximate MP.

  • Observation: Record the temperature at the onset of liquid formation (meniscus) and the clear point (complete liquefaction).

    • Acceptance Criteria: A range of < 2 °C indicates high purity (>98%). A broad range (> 4 °C) indicates impurities or solvent trapping.

Protocol B: Boiling Point Estimation (Siwoloboff Method)

Objective: Estimate the boiling point of the liquid phase (if the compound is isolated as an oil). Warning:


-Aminonitriles are thermally labile. They may undergo retro-Strecker  decomposition (reverting to aldehyde and HCN) at high temperatures. Do not attempt distillation at atmospheric pressure. 
  • Setup: Place a small amount of the liquid (or melted solid) in an ignition tube. Insert a fine capillary tube sealed at the upper end (open end down) into the liquid.

  • Heating: Attach the tube to a thermometer and immerse in a silicone oil bath. Heat slowly.

  • Observation: Watch for a continuous stream of bubbles from the capillary tip (vapor pressure > atmospheric pressure).

  • Measurement: Stop heating and allow the bath to cool. Record the temperature when the bubbling stops and the liquid sucks back into the capillary. This is the boiling point.

  • Vacuum Correction: It is strongly recommended to determine BP under reduced pressure (e.g., 1–5 mmHg) using a Kugelrohr apparatus.

    • Expected Vacuum BP: ~140–150 °C at 1 mmHg.

Stability & Storage Implications

The thermal properties dictate the handling of this compound:

  • Thermal Instability: The C-CN bond alpha to the amine is sensitive. Prolonged heating > 100 °C can cause darkening (decomposition).

  • Storage: Store at 2–8 °C (refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Handling: Avoid acidic conditions during heating, as this promotes hydrolysis to the corresponding

    
    -amino acid or amide.
    

References

  • Janssen, P. A. J. "Synthetic Analgesics. I.

    
    -Piperidinophenylacetonitriles." Journal of the American Chemical Society, vol. 78, no. 15, 1956, pp. 3862. Link
    
  • Kudryavtseva, T. N., et al. "Synthesis and properties of

    
    -pyrrolidinophenylacetonitrile." Pharmaceutical Chemistry Journal, vol. 4, 1970, pp. 1079–1082. Link
    
  • Billman, J. H., & Diesing, A. C. "Amino Nitriles and Amino Acids." Journal of Organic Chemistry, vol. 21, no. 1, 1956, pp. 82–84.
  • Goodson, L. H., & Christopher, H. "Analgesics. I. N-Alkylated-1,2-diphenylethylamines." Journal of the American Chemical Society, vol. 68, no. 11, 1946, pp. 2339–2340.
  • ACD/Labs. "Predicted properties for CAS 15190-12-2.

Sources

Technical Guide: History and Discovery of Strecker Reaction Products Involving Pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Strecker reaction (1850) remains the foundational method for


-amino acid synthesis. While the classical reaction utilizes ammonia to generate primary amino acids, the adaptation using pyrrolidine  (a secondary cyclic amine) creates a unique mechanistic divergence. Unlike primary amines that proceed via neutral imines, pyrrolidine forms highly electrophilic iminium ions . This guide analyzes the historical evolution, mechanistic distinctness, and modern asymmetric protocols for synthesizing 

-pyrrolidinyl nitriles—critical scaffolds in medicinal chemistry found in structures ranging from unnatural amino acids to DPP-4 inhibitors.

Historical Genesis: From Ammonia to Cyclic Amines

The Classical Era (1850–1950)

Adolph Strecker first reported the three-component condensation of acetaldehyde, ammonia, and hydrogen cyanide to form alanine in 1850. For the first century, the reaction focus remained largely on primary amines or ammonia to synthesize natural


-amino acids.
The Secondary Amine Shift (1960s–Present)

The introduction of secondary amines like pyrrolidine marked a pivotal shift. Researchers recognized that secondary amines could not form the neutral Schiff bases (imines) characteristic of the classical mechanism. Instead, they formed iminium salts .

  • Significance: This increased the electrophilicity of the intermediate, allowing for faster reaction rates but posing new challenges for stereocontrol.

  • The Pyrrolidine Challenge: The steric bulk of the five-membered ring and the lack of an N-H proton (crucial for hydrogen-bonding catalysts) made asymmetric variants difficult until the advent of specific organocatalysts in the 2000s.

Mechanistic Pathways: The Iminium Divergence

The reaction of pyrrolidine differs fundamentally from primary amines. Understanding this causality is essential for experimental design.

Primary vs. Secondary Amine Pathway[1]
  • Primary Amines: Form a neutral imine (

    
    ). Cyanide addition requires activation of the imine by a Brønsted or Lewis acid.
    
  • Pyrrolidine (Secondary): Condenses with the aldehyde to form a positively charged iminium ion (

    
    ). This species is inherently activated, often requiring no additional acid catalyst for the background reaction, which leads to high racemic background rates in asymmetric attempts.
    
Visualization of the Pyrrolidine Pathway

The following diagram illustrates the specific pathway for pyrrolidine, highlighting the critical iminium intermediate.

StreckerMechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Pyrrolidine Pyrrolidine Pyrrolidine (Secondary Amine) Pyrrolidine->Hemiaminal Iminium Iminium Ion (Highly Electrophilic) Hemiaminal->Iminium - H₂O Product α-Pyrrolidinyl Nitrile Iminium->Product + CN⁻ (Nucleophilic Attack) Cyanide Cyanide Source (TMSCN / HCN) Cyanide->Product

Figure 1: Mechanistic pathway of the Strecker reaction using pyrrolidine, mediated by the electrophilic iminium ion.[1]

Asymmetric Synthesis & Stereochemical Evolution

Achieving enantioselectivity with pyrrolidine is challenging because the iminium intermediate lacks the N-H proton typically used by chiral thiourea catalysts for substrate binding.

The Solution: Cinchona Alkaloids and Ion-Pairing

To overcome the lack of hydrogen bonding sites on the amine, modern protocols utilize chiral anion generators or ion-pairing catalysts .

  • The Hydroquinine/NaF System: Developed by Sadhukhan et al. (2012) and others, this system uses a hydroquinine derivative to interact with the cyanide source (often TMSCN in the presence of an additive like NaF or a protic co-solvent).

  • Mechanism: The chiral catalyst forms a supramolecular complex with the cyanide, directing the attack to one face of the planar iminium ion.

Comparative Catalyst Performance (Secondary Amines)

The table below summarizes the evolution of catalysts specifically for secondary amine substrates like pyrrolidine.

Catalyst ClassMechanism of ActionSuitability for PyrrolidineTypical ee%
Chiral Ureas/Thioureas H-bonding to ImineLow (No N-H on iminium)< 20%
Salen-Metal Complexes Lewis Acid ActivationMedium (Steric clash)40–60%
Cinchona Alkaloids Ion-pairing / General BaseHigh 85–95%
Binaphthyl Phosphates Chiral Counter-anionHigh > 90%

Detailed Experimental Protocol

Objective: Asymmetric synthesis of (R)-2-phenyl-2-(pyrrolidin-1-yl)acetonitrile. Method: Hydroquinine-catalyzed addition of TMSCN.

Reagents & Equipment
  • Substrate: Benzaldehyde (1.0 mmol), Pyrrolidine (1.2 mmol).

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.5 mmol).

  • Catalyst: Hydroquinine-1,4-phthalazinediyl diether ((DHQ)₂PHAL) or similar Cinchona derivative (5 mol%).

  • Additive: Sodium Fluoride (NaF) (0.1 mmol) or Isopropanol (1.0 equiv) to activate TMSCN.

  • Solvent: Toluene or Dichloromethane (anhydrous).

Step-by-Step Workflow
  • Iminium Formation (In Situ):

    • Charge a flame-dried round-bottom flask with Benzaldehyde (106 mg, 1.0 mmol) and anhydrous Toluene (5 mL).

    • Add Pyrrolidine (85 mg, 1.2 mmol) dropwise at 0°C.

    • Stir for 30 minutes. Note: Turbidity may indicate water formation; add 4Å molecular sieves to drive equilibrium.

  • Catalyst Addition:

    • Cool the mixture to -20°C to suppress the background racemic reaction.

    • Add the Hydroquinine catalyst (5 mol%). Stir for 10 minutes to allow catalyst equilibration.

  • Cyanation:

    • Add TMSCN (150 mg, 1.5 mmol) slowly via syringe.

    • Add the activator (NaF or iPrOH). Causality: TMSCN is relatively inert; the additive generates a small amount of active cyanide species or activates the silicon, facilitating the transfer.

  • Reaction Monitoring:

    • Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot should disappear, replaced by the less polar aminonitrile.

  • Workup & Purification:

    • Quench with saturated NaHCO₃. Extract with EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate.

    • Crucial: Purify via flash chromatography on neutral alumina (Silica gel is acidic and can hydrolyze the nitrile or reverse the Strecker reaction).

Protocol Visualization

ProtocolWorkflow Start Start: Aldehyde + Pyrrolidine (Toluene, 0°C) Sieve Add 4Å Mol Sieves (Drive Iminium Formation) Start->Sieve Cool Cool to -20°C (Suppress Racemic Background) Sieve->Cool CatAdd Add Hydroquinine Catalyst (5 mol%) Cool->CatAdd Cyanation Add TMSCN + Activator (Nucleophilic Attack) CatAdd->Cyanation Quench Quench (NaHCO₃) & Extraction Cyanation->Quench Purify Chromatography (Neutral Alumina) Quench->Purify

Figure 2: Experimental workflow for the asymmetric Strecker reaction with pyrrolidine.

Pharmaceutical Applications & Significance[3][4]

The products of the Strecker reaction involving pyrrolidine are versatile intermediates.

Unnatural Amino Acids

Hydrolysis of the


-pyrrolidinyl nitrile yields N-pyrrolidinyl- 

-amino acids
. These are bulky, non-proteinogenic amino acids used in peptide design to induce specific conformational constraints (turns/helices) in peptidomimetics.
The "Vildagliptin" Motif

While often synthesized via amide dehydration, the 2-cyanopyrrolidine moiety found in DPP-4 inhibitors like Vildagliptin is structurally related to Strecker chemistry.

  • Distinction: In Vildagliptin, the nitrile is on the pyrrolidine ring itself (an intramolecular variant), whereas the standard Strecker product described above has the pyrrolidine attached to the

    
    -carbon of a nitrile.
    
  • Relevance: Understanding the reactivity of

    
    -amino nitriles is crucial for the stability studies of these drugs, as the nitrile group is the "warhead" that covalently inhibits the DPP-4 enzyme.
    

References

  • Strecker, A. (1850).[2] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. Link

  • Sadhukhan, A., et al. (2012).[3] "Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel." Journal of Organic Chemistry (via ResearchGate/Arkivoc). Link

  • Gröger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795–2828. Link

  • Kouznetsov, V. V., et al. (2018). "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts." Molecules, 23(11). Link

  • Merino, P., et al. (2009). "Organocatalyzed Strecker reactions." Tetrahedron, 65(7), 1219-1234.[4] Link

Sources

Methodological & Application

Application Note: Catalytic Enantioselective Synthesis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Nitriles (Secondary Amine Derived)

Executive Summary

This application note details a robust, catalytic enantioselective protocol for the synthesis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile , a critical intermediate in the development of non-natural amino acids and pharmaceutical building blocks.

While the Strecker reaction is a classical method for


-amino acid synthesis, the enantioselective variant using secondary amines  (such as pyrrolidine) presents unique challenges due to the high reactivity of the iminium intermediate and steric congestion. This protocol utilizes a Cinchona alkaloid-derived organocatalytic system  (Hydroquinine/NaF) to achieve high yields (>90%) and enantiomeric excess (>90% ee) under mild conditions.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8]

The Challenge of Secondary Amines

In the classical asymmetric Strecker reaction, primary amines form stable aldimines that can be coordinated effectively by chiral catalysts (e.g., thioureas, metal-salen complexes). Secondary amines, however, react with aldehydes to form highly reactive iminium ions .

  • Racemization Risk: The uncatalyzed background reaction between the highly electrophilic iminium ion and the cyanide source is fast, often leading to racemic products.

  • Steric Hindrance: The lack of an N-H proton in the product prevents the use of many hydrogen-bonding catalysts (like simple Jacobsen thioureas) that rely on substrate binding via the N-H motif.

The Solution: Cooperative Organocatalysis

To overcome these barriers, this protocol employs Hydroquinine (HQ) in conjunction with Sodium Fluoride (NaF) .

  • Hydroquinine (HQ): The quinuclidine nitrogen acts as a Brønsted base/nucleophile to activate the silyl cyanide or orient the iminium ion via ion-pairing interactions. The chiral scaffold provides the necessary steric environment to block one face of the iminium ion.

  • Sodium Fluoride (NaF): Acts as a Lewis base additive. Fluoride ions activate Trimethylsilyl Cyanide (TMSCN) by forming a hypervalent silicate intermediate, increasing the nucleophilicity of the cyanide while allowing the chiral catalyst to control the trajectory of the attack.

Reaction Pathway Visualization

StreckerMechanism Aldehyde 4-Methoxybenzaldehyde Iminium Iminium Ion Intermediate (Highly Reactive) Aldehyde->Iminium Condensation (-H2O) Amine Pyrrolidine Amine->Iminium Complex Chiral Ion-Pair Complex (Face-Selective) Iminium->Complex Catalyst Binding TMSCN TMSCN TMSCN->Complex F- Activation Catalyst Hydroquinine (Cat.) + NaF (Additive) Catalyst->Complex Coordination Product Chiral u03b1-Amino Nitrile (S)-Enantiomer Complex->Product Asymmetric Cyanation

Figure 1: Mechanistic pathway for the Cinchona alkaloid-catalyzed Strecker reaction of secondary amines.

Experimental Protocol

Materials and Reagents
ReagentMW ( g/mol )Equiv.Quantity (for 1 mmol scale)
4-Methoxybenzaldehyde 136.151.0136 mg (122 µL)
Pyrrolidine 71.121.285 mg (99 µL)
TMSCN (Trimethylsilyl cyanide)99.211.5149 mg (188 µL)
Hydroquinine (Catalyst)326.430.1 (10 mol%)32.6 mg
Sodium Fluoride (NaF)41.990.2 (20 mol%)8.4 mg
Toluene (Anhydrous)-Solvent5.0 mL

Safety Warning: TMSCN hydrolyzes to release HCN (Hydrogen Cyanide) , a highly toxic gas. All operations must be performed in a well-ventilated fume hood. Prepare a quenching bath (bleach/NaOH) for all glassware and waste.

Step-by-Step Procedure
Step 1: Catalyst Preparation [1]
  • In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Hydroquinine (32.6 mg, 0.1 mmol) and NaF (8.4 mg, 0.2 mmol).

  • Add anhydrous Toluene (3.0 mL) under an Argon or Nitrogen atmosphere.

  • Stir the mixture at room temperature for 15 minutes to ensure dispersion.

Step 2: Iminium Formation & Reaction [2]
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 4-Methoxybenzaldehyde (136 mg, 1.0 mmol) followed by Pyrrolidine (85 mg, 1.2 mmol).

  • Stir for 30 minutes at 0 °C. Note: The solution may turn slightly cloudy or change color as the iminium ion forms.

  • Add TMSCN (149 mg, 1.5 mmol) dropwise via syringe over 5 minutes.

  • Seal the flask and allow the reaction to stir at 0 °C for 24–48 hours . Monitor conversion by TLC (Hexane/EtOAc 4:1).

Step 3: Workup and Purification
  • Quench: Carefully add water (5 mL) to the reaction mixture to hydrolyze the remaining TMSCN. Caution: Perform this slowly in the fume hood.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash: Combine organic layers and wash with Brine (10 mL).

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography on silica gel.

    • Eluent: Hexane : Ethyl Acetate (90:10 to 80:20 gradient).

    • Product: The target compound usually elutes as a pale yellow oil or solid.

Analytical Characterization

To validate the synthesis, compare the isolated product against the following specifications.

NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H).
      
    • 
       4.85 (s, 1H, CH-CN). Diagnostic peak for 
      
      
      
      -proton.
    • 
       3.81 (s, 3H, OMe).
      
    • 
       2.65–2.55 (m, 4H, Pyrrolidine N-CH₂).
      
    • 
       1.85–1.75 (m, 4H, Pyrrolidine C-CH₂).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       159.8, 129.5, 126.5, 115.5 (CN), 114.2, 62.5 (CH-CN), 55.4 (OMe), 50.5 (Pyrrolidine N-C), 23.4 (Pyrrolidine C-C).
      
Enantiomeric Excess Determination (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times:

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~10.2 min (Major enantiomer with Hydroquinine).

    • Note: Retention times vary by system; run a racemic standard (prepared using achiral Lewis acid like ZnCl₂) for confirmation.

Optimization & Troubleshooting

IssuePossible CauseCorrective Action
Low Yield (<50%) Incomplete iminium formationIncrease stirring time of aldehyde + amine before adding TMSCN. Add 4Å Molecular Sieves to remove water.
Low Enantioselectivity (<70% ee) Background racemic reactionLower temperature to -20°C. Ensure slow addition of TMSCN. Increase catalyst loading to 15 mol%.
TMSCN Hydrolysis Wet solventEnsure Toluene is distilled/dried over Na. Use fresh TMSCN.
Product Instability Retro-Strecker reactionStore product at -20°C. Avoid prolonged exposure to acidic silica gel; add 1% Et₃N to eluent.

References

  • Sadhukhan, A., et al. (2012).[3] "Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel." Journal of Organic Chemistry.

  • Gröger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(7), 2795–2828.

  • Jarvo, E. R., & Miller, S. J. (2002). "Amino Acids and Peptides: Asymmetric Strecker Reactions." Tetrahedron, 58(13), 2481–2495.

  • PubChem Compound Summary. "this compound."

Sources

Application Note: Strategic Solvent Selection for the Extraction of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selection of an optimal solvent system for the extraction of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile, an α-aminonitrile intermediate relevant in pharmaceutical synthesis and drug discovery. Moving beyond a simple list of solvents, this note elucidates the underlying chemical principles that govern extraction efficiency. We present a detailed analysis of the analyte's physicochemical properties, a comparative evaluation of candidate solvents, and a robust, step-by-step protocol for liquid-liquid extraction (LLE). The methodologies described herein are designed to be self-validating, incorporating analytical steps to confirm extraction efficiency, thereby ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Profile of the Analyte

Understanding the structural and chemical properties of the target molecule is the cornerstone of developing an effective extraction strategy. This compound is an α-aminonitrile, a class of compounds often synthesized via the Strecker reaction.[1][2] Its structure features a moderately nonpolar aromatic framework combined with polar functional groups, including a tertiary amine (pyrrolidine), a nitrile, and an ether.

The tertiary amine is of critical importance, as its basicity allows for pH-mediated control over the molecule's solubility. In acidic conditions, the amine is protonated, forming a salt that is significantly more soluble in aqueous media. In neutral or basic conditions, it exists as the free base, which is more soluble in organic solvents. This pH-dependent behavior is the key to achieving a selective and efficient liquid-liquid extraction.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O[3][4]
Molecular Weight 216.28 g/mol [3]
IUPAC Name This compound[3]
Predicted XlogP 2.2[3][4]
Structure Chemical structure of this compound[3]

The XlogP value of 2.2 indicates moderate lipophilicity, suggesting that the compound will partition effectively into an organic solvent of intermediate polarity when in its non-ionized (free base) form.

Part 2: Fundamental Principles of Solvent Selection for Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a separation technique based on the differential solubilities of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent.[5][6] The success of LLE hinges on the careful selection of the organic solvent, guided by several core principles.[7][8]

  • Solubility and Selectivity ("Like Dissolves Like") : The solvent must effectively dissolve the target compound.[7] The principle of "like dissolves like" dictates that polar solvents are better at dissolving polar solutes, while non-polar solvents are suited for non-polar solutes.[8] The goal is to choose a solvent that maximizes the solubility of the target analyte while minimizing the co-extraction of impurities.[9] The selectivity is quantified by the partition coefficient (Kd), which is the ratio of the analyte's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[8] A high Kd value is desirable for efficient extraction.

  • Immiscibility : The extraction solvent must be immiscible with the initial sample solution (typically water) to allow for the formation of two distinct layers after mixing.[9] Highly polar organic solvents such as methanol, ethanol, and acetone are miscible with water and therefore unsuitable for standard LLE procedures.[9]

  • Chemical Inertness : The solvent must not react chemically with the target analyte or other components in the mixture.[7] This ensures the chemical integrity of the extracted compound.

  • Volatility : An ideal extraction solvent should have a relatively low boiling point to facilitate its removal from the purified analyte after extraction, typically via rotary evaporation.[8][9] This minimizes the risk of thermal degradation of the target compound.[8]

  • Safety and Environmental Considerations : The toxicity, flammability, and environmental impact of the solvent are critical considerations.[9] There is a growing emphasis in modern chemistry on using "greener" solvents that are less hazardous to human health and the environment.[10]

G cluster_0 Decision Framework for Solvent Selection A Define Analyte Properties (Polarity, Structure, pKa) B Principle 1: Maximize Solubility & Selectivity (High Partition Coefficient) A->B Guides Polarity Choice C Principle 2: Ensure Immiscibility (Forms Separate Layer with Water) B->C Narrows Down Candidates D Principle 3: Evaluate Practicality (Volatility for Removal, Inertness) C->D Considers Workflow E Principle 4: Assess Safety & Cost (Toxicity, Flammability, Environmental Impact) D->E Final Filter F Optimal Solvent Choice E->F Leads To

Caption: Logical workflow for selecting an optimal extraction solvent.

Part 3: Comparative Analysis of Candidate Solvents

Based on the physicochemical profile of the target analyte and the principles of LLE, several common organic solvents can be considered. The ideal solvent will have a polarity that is well-matched to the moderately lipophilic nature of the free-base form of the analyte.

Table 2: Comparison of Potential Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Density (g/mL)AdvantagesDisadvantagesSuitability for Target
Ethyl Acetate 4.477.10.902Moderately polar, effective for many pharmaceutical compounds[8], relatively low toxicity, volatile.Partially soluble in water (~8%), can hydrolyze under strong acid/base.Excellent . A well-balanced choice offering good solvating power for the target with a favorable safety profile.[11]
Dichloromethane (DCM) 3.139.61.326High solvating power for a wide range of compounds[7], very volatile, denser than water (forms bottom layer).Toxic and a suspected carcinogen, environmentally persistent.[9]Good (with caution) . Highly effective but poses significant health and environmental risks. Use only in a well-ventilated fume hood.
Diethyl Ether 2.834.60.713Good solvent for moderately non-polar compounds, very volatile.Extremely flammable, can form explosive peroxides upon storage.[9]Fair . Effective, but high flammability and peroxide risk make other options preferable.
Toluene 2.4110.60.867Good for non-polar compounds.High boiling point makes it difficult to remove, toxic.[7]Poor . Likely too non-polar to efficiently extract the target molecule, which contains multiple heteroatoms.
Hexane 0.1690.655Good for very non-polar compounds and lipids.[7]Flammable, neurotoxic.Poor . Insufficiently polar to dissolve the target analyte effectively.

Part 4: Recommended Protocol for Liquid-Liquid Extraction

This protocol details the extraction of this compound from a hypothetical aqueous reaction mixture or solution. The central principle is the basification of the aqueous layer to convert the analyte into its free-base form, thereby maximizing its partitioning into the organic solvent.

Materials:

  • Aqueous solution containing the crude product

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Protocol Steps:

  • pH Adjustment:

    • Transfer the aqueous solution containing the crude product to a separatory funnel of appropriate size.

    • Slowly add saturated NaHCO₃ solution or 1M NaOH while gently swirling. Monitor the pH of the aqueous layer using pH paper or a meter.

    • Continue adding base until the pH of the aqueous layer is ≥ 9. This ensures the pyrrolidine nitrogen is fully deprotonated.

  • First Extraction:

    • Add a volume of ethyl acetate to the separatory funnel approximately equal to the volume of the aqueous layer.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup.

    • Close the stopcock and shake the funnel vigorously for 30-60 seconds to ensure thorough mixing of the two phases.[12] Periodically vent the funnel.

    • Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Phase Separation:

    • Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Pour the upper organic (ethyl acetate) layer out through the top opening of the funnel into a separate clean Erlenmeyer flask labeled "Organic Extract."

  • Repeat Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat the extraction process (steps 2 and 3) two more times with fresh portions of ethyl acetate. Combining the organic extracts from multiple extractions maximizes the recovery of the product.

  • Washing the Combined Organic Phase:

    • Combine all the organic extracts in the separatory funnel.

    • Add a volume of brine (saturated NaCl solution) approximately half the volume of the organic layer.

    • Shake gently to wash the organic phase. This step helps to remove residual water and some water-soluble impurities from the organic layer.

    • Allow the layers to separate and drain the lower aqueous brine layer.

  • Drying:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate or magnesium sulfate (enough to have some free-flowing powder).

    • Swirl the flask and let it sit for 10-15 minutes to absorb any remaining traces of water.

  • Solvent Removal:

    • Carefully decant or filter the dried organic solution away from the drying agent into a round-bottom flask.

    • Remove the ethyl acetate using a rotary evaporator under reduced pressure to yield the crude extracted product.

G start Crude Aqueous Solution ph_adjust 1. Basify with NaHCO₃ to pH ≥ 9 start->ph_adjust extract 2. Extract with Ethyl Acetate (3x) ph_adjust->extract separate 3. Combine Organic Layers extract->separate wash 4. Wash with Brine separate->wash dry 5. Dry over Na₂SO₄ wash->dry evaporate 6. Evaporate Solvent (Rotary Evaporator) dry->evaporate end Isolated Product evaporate->end

Caption: Step-by-step experimental workflow for LLE.

Part 5: Protocol Validation and Efficiency Assessment

A protocol is only trustworthy if it is verifiable. The efficiency of the extraction should be quantified to ensure the method is performing as expected. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose.[13]

Brief HPLC Protocol for Quantification:

  • Objective: To determine the concentration of the analyte in the initial aqueous solution, the extracted organic phase, and the post-extraction aqueous phase (raffinate).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or another modifier to ensure good peak shape) is a common starting point for reversed-phase chromatography of nitrogen-containing heterocyclic compounds.[13]

  • Column: A C18 reversed-phase column is standard.

  • Detection: UV detection at a wavelength where the methoxyphenyl chromophore absorbs strongly (e.g., ~225 nm or 275 nm).

  • Procedure:

    • Prepare a standard solution of the pure analyte at a known concentration to create a calibration curve.

    • Before extraction, take a small, known volume of the crude aqueous solution, dilute it appropriately, and analyze by HPLC to determine the initial amount of product (T₀).

    • After extraction, take a small, known volume of the combined, dried organic extract, dilute it, and analyze by HPLC to determine the amount of product recovered (T_org).

    • (Optional) Take a sample of the final aqueous raffinate to determine the amount of product remaining (T_aq).

  • Calculation of Efficiency:

    • Extraction Efficiency (%) = (Amount of product in organic phase / Initial amount of product) * 100

    • A successful extraction should yield >95% efficiency. The sum of T_org and T_aq should ideally equal T₀, confirming mass balance.

Conclusion

The successful extraction of this compound is critically dependent on a chemically-informed solvent choice and precise control over experimental parameters. The analyte's key structural feature, a basic tertiary amine, allows for a highly selective liquid-liquid extraction by manipulating the pH of the aqueous phase. Basification to a pH ≥ 9 is essential to ensure the analyte is in its free base form, maximizing its affinity for an organic solvent. A comparative analysis identifies ethyl acetate as the optimal solvent, offering a superior balance of extraction efficiency, user safety, and environmental consideration over chlorinated alternatives like dichloromethane. By following the detailed protocol and validating the results with a quantitative analytical technique such as HPLC, researchers can achieve a robust, reproducible, and efficient isolation of this valuable synthetic intermediate.

References

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
  • Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis.
  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • MDPI. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Saruta, K., & Ogiku, T. (n.d.). Development of Efficient Solid Phase Synthesis for Nitrogen-containing Heterocycles. Tanabe Seiyaku Co., Ltd.
  • Merck Millipore. (n.d.). Liquid-Liquid Extraction | Analytics and Sample Preparation.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information.
  • PMC. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C13H16N2O).
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Springer. (n.d.). Solid-Phase Synthesis of Nitrogenous Heterocycles.
  • PubMed. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of α-aminonitrile.
  • Taylor & Francis. (2022). Strecker synthesis of α-aminonitriles using Au nanoparticles capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst.
  • CymitQuimica. (n.d.). CAS 104-47-2: (4-Methoxyphenyl)acetonitrile.
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile

[1][2][3][4]

Executive Summary & Compound Profile

Compound: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile CAS: 15190-12-2 Molecular Formula: C₁₃H₁₆N₂O Molecular Weight: 216.28 g/mol Class:

12345

This guide addresses the purification of This compound , a critical intermediate often synthesized via the Strecker reaction involving 4-methoxybenzaldehyde, pyrrolidine, and a cyanide source (e.g., TMSCN or NaCN).[1][2][4]

Technical Challenge: The primary difficulty in purifying this compound lies in its instability.[2][4]

retro-Strecker reactionshydrolysis1234

Core Purification Protocol: The "Self-Validating" Acid-Base Extraction

Why this works: The pyrrolidine nitrogen provides a basic handle (

124124234
Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (

    
    )  or MTBE . Avoid Dichloromethane (DCM) if possible, as it can form emulsions during extraction.[1][2][4]
    
  • Acid Extraction (Target Capture):

    • Extract the organic layer with cold 1M HCl (

      
       volumes).
      
    • Mechanism:[2][3][4][6][7] The basic amine is protonated to form the water-soluble hydrochloride salt.[2][3][4]

    • Checkpoint: The product is now in the Aqueous Acid Phase .[2][3][4] The organic phase contains non-basic impurities (unreacted aldehyde).[2][4]

  • Wash: Wash the combined acidic aqueous layers with fresh

    
     to remove entrained neutrals.[2][3][4]
    
  • Basification (Target Release):

    • Cool the aqueous acidic layer to

      
       (ice bath).
      
    • Slowly adjust pH to ~10-11 using saturated

      
        or 2M NaOH .[1][2][3][4]
      
    • Critical: Do not overheat; heat promotes nitrile hydrolysis.[2][4]

    • Observation: The solution should become cloudy as the free base precipitates/oils out.[2][4]

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying & Concentration: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo at 
    
    
    .
Workflow Visualization

PurificationWorkflowStartCrude Reaction MixtureDissolveDissolve in Et2O / MTBEStart->DissolveAcidExtExtract with Cold 1M HClDissolve->AcidExtSplit1Phase SeparationAcidExt->Split1OrgPhase1Organic Phase(Contains Aldehyde/Neutrals)Split1->OrgPhase1AqPhase1Aqueous Acid Phase(Contains Product Salt)Split1->AqPhase1DiscardDiscardOrgPhase1->DiscardWashWash with Et2OAqPhase1->WashBasifyBasify to pH 10 (Cold Na2CO3)Wash->BasifyExtractDCMExtract into DCMBasify->ExtractDCMFinalPure Product(Free Base)ExtractDCM->Final

Figure 1: Acid-Base Extraction Workflow for

1234

Troubleshooting & FAQ

Q1: My product is an oil, but literature suggests it should be a solid. How do I crystallize it?

Diagnosis: Impurities (especially unreacted aldehyde) often depress the melting point, keeping the product as an oil ("oiling out").[1][2][4] Solution:

  • Trituration: Add cold Hexane or Pentane to the oil.[2][3][4] Scratch the flask walls with a glass rod to induce nucleation.[2][4]

  • Seed Crystal: If available, add a seed crystal of the pure compound.

  • Solvent System: Recrystallize from Ethanol/Water or Isopropanol .[2][3][4] Dissolve in minimal hot alcohol, then add water dropwise until turbidity appears.[2][4] Cool slowly.

Q2: I see a persistent smell of almonds/aldehyde in my purified product.

Diagnosis: The retro-Strecker reaction is occurring. The product is decomposing back into 4-methoxybenzaldehyde and HCN/pyrrolidine.[1][2][4] This happens if the product is heated too high during rotary evaporation or stored improperly.[2][4] Corrective Action:

  • Temperature Control: Never heat the water bath above 35°C during concentration.

  • Storage: Store the purified nitrile at -20°C under Argon/Nitrogen.

  • Stabilization: If the product must be stored for long periods, convert it to the Hydrochloride salt (treat ether solution with HCl/gas or HCl/dioxane).[2][3][4] The salt form is significantly more stable than the free base.[2][4]

Q3: The yield is lower than expected after Acid-Base extraction.

Diagnosis:

  • Hydrolysis: The nitrile group hydrolyzed to an amide (

    
    ) during the acid wash.[1][2][3][4]
    
  • Incomplete Extraction: The amine salt was too soluble in the organic layer (unlikely with HCl) or the free base wasn't fully extracted into DCM.[2][3][4] Verification: Check the aqueous layer pH after basification. It must be >10. If pH is ~7-8, the amine is still protonated and trapped in water.[2][3][4]

Q4: Can I use Silica Gel Chromatography instead?

Answer: Yes, but with caveats. Silica is slightly acidic, which can catalyze decomposition.[2][3][4]

  • Pre-treatment: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.[2][3][4]

  • Eluent: Use a gradient of Hexane:Ethyl Acetate (9:1 to 7:3) .[2][3][4]

  • Visualization: The compound is UV active (anisole ring).[2][3][4] It will stain with Dragendorff’s reagent (orange spot for amines).[1][2][4]

Quantitative Data: Impurity Profile

Impurity TypeSourceDetection (TLC/NMR)Removal Strategy
4-Methoxybenzaldehyde Starting Material / Retro-StreckerTLC: High

(Non-polar) NMR: Aldehyde proton (~9.8 ppm)
Acid wash (remains in organic) or Bisulfite wash.[1][2][3][4]
Pyrrolidine Starting MaterialTLC: Low

, stains with Ninhydrin NMR: Multiplets ~1.6 & 2.8 ppm
High vacuum (volatile) or Water wash.[1][2][3][4]
Amide Hydrolysis Product Side ReactionTLC: Low

(Polar) IR: Amide C=O band (~1680 cm⁻¹)
Column Chromatography (elutes after nitrile).[1][2][3][4]
Cyanide Salts ReagentSafety Hazard Aqueous wash (remains in water).[2][3][4] Treat waste with Bleach.

References

  • Organic Syntheses. (1955).[2][3][4] p-Methoxyphenylacetonitrile.[1][2][4] Org. Synth. 1955, 35,[1][2][3][4] 84. Retrieved from [Link]

  • PubChem. (2025).[2][3][4][5][8] Compound Summary: this compound.[1][2][3][4][5] National Library of Medicine.[2][4] Retrieved from [Link][1][2][4]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (2002).[2][3][4] Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol (Venlafaxine).[1][2][3][4][9] EP1249447B1.[2][4] Retrieved from

Validation & Comparative

Structural Fidelity & Conformational Dynamics: A Comparative Guide to 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of non-natural amino acid synthesis and pharmacophore modeling, 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile represents a critical structural class of


-aminonitriles. Unlike their secondary amine counterparts, this tertiary amine variant lacks a hydrogen bond donor, fundamentally altering its solid-state packing and solubility profile.

This guide provides a technical comparison between the solid-state metrics (X-ray Crystallography) and solution-state dynamics (NMR) of this compound. It serves as a blueprint for researchers using this scaffold to validate stereochemistry in Strecker syntheses or to model steric bulk in kinase inhibitor design.

The Crystallographic Baseline: Solid-State Architecture

Structural Class & Packing Forces

The primary distinction of the title compound (compared to the secondary amine analogues often cited in literature) is the absence of the classical


 hydrogen bond network. Consequently, the crystal lattice is stabilized primarily by:
  • Dipole-Dipole Interactions: Driven by the highly polar nitrile (

    
    ) group.
    
  • 
     Stacking:  Face-to-face or edge-to-face interactions of the 4-methoxyphenyl rings.
    
  • Weak

    
     Interactions:  Between the pyrrolidine ring protons and the methoxy oxygen.
    
Representative Crystallographic Parameters

The following data serves as a benchmark for quality control. These values represent the statistical mean for pyrrolidinyl-acetonitrile adducts derived from high-resolution datasets (CSD/Acta Cryst).

ParameterValue / RangeStructural Significance
Space Group Typically P2

/c or P-1
Centrosymmetric packing is favored due to the lack of chiral directing groups in the racemic synthesis.
Bond Length (

)
1.51 – 1.53 ÅIndicates steric crowding between the pyrrolidine and aryl ring.
Bond Length (

)
1.13 – 1.15 ÅStandard triple bond character; deviations suggest electronic delocalization from the aryl ring.
Bond Angle (

)
110° – 112°Slightly distorted tetrahedral geometry due to the bulk of the pyrrolidine ring.
Pyrrolidine Conformation Envelope (

)
The ring typically adopts an envelope conformation to minimize steric clash with the nitrile.

Critical Insight: If your experimental


 bond length exceeds 1.48 Å significantly, suspect disorder in the pyrrolidine ring or incorrect assignment of the nitrogen atom during refinement.

Comparative Analysis: X-Ray vs. Alternative Methods

This section objectively compares the utility of X-ray diffraction against NMR and Computational Modeling for this specific molecule.

Methodological Comparison Matrix
FeatureX-Ray Crystallography (Gold Standard)Solution NMR (

H /

C / NOESY)
DFT Calculation (B3LYP/6-31G*)
Stereochemistry Absolute (if anomalous dispersion is measurable)Relative (requires diastereomeric derivatization)Predictive only
Conformation Static (Single low-energy well)Dynamic (Weighted average of rotamers)Theoretical Global Minimum
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Limitation Requires single crystal; packing forces may distort "biologically relevant" shape.Cannot easily resolve rapid pyrrolidine ring flipping.Gas-phase calculations miss solvent effects.
Conformational Dynamics Visualization

The diagram below illustrates the workflow for determining the structure and the logical relationship between the static X-ray structure and the dynamic solution behavior.

G cluster_methods Structural Determination Pathways Synthesis Strecker Reaction (Anisaldehyde + Pyrrolidine + TMSCN) Crude Crude u03b1-Aminonitrile Synthesis->Crude Xray X-Ray Diffraction (Solid State) Crude->Xray Slow Evap (EtOH) NMR NMR Spectroscopy (Solution State) Crude->NMR Dissolve (CDCl3) DFT DFT Modeling (In Silico) Crude->DFT Structure Input Result_Xray Definitive Stereochemistry (Static Envelope Conformation) Xray->Result_Xray Refinement (R < 5%) Result_NMR Dynamic Equilibrium (Ring Flipping Averaged) NMR->Result_NMR NOE Analysis Result_Xray->Result_NMR Validates

Figure 1: Integrated workflow for structural validation. X-ray provides the static "snapshot," while NMR reveals the dynamic behavior in biological media.

Experimental Protocols

To ensure reproducibility and high-quality data generation, follow these optimized protocols.

Synthesis & Crystallization (Self-Validating)
  • Synthesis: React 4-methoxybenzaldehyde (1.0 eq) with pyrrolidine (1.1 eq) and TMSCN (1.2 eq) in Acetonitrile.

  • Workup: The product often oils out. Do not use column chromatography immediately as silica can hydrolyze the nitrile.

  • Crystallization Protocol:

    • Dissolve 100 mg of crude oil in 2 mL of hot Ethanol (absolute).

    • Add Hexane dropwise until persistent turbidity is observed.

    • Add 1 drop of Ethanol to clear the solution.

    • Allow to stand at 4°C for 48 hours.

    • Validation: If crystals are needles, they are likely suitable. If amorphous powder forms, re-dissolve and use Isopropanol.

Data Collection Strategy

For the highest fidelity X-ray data of this organo-nitrogen compound:

  • Temperature: Collect at 100 K . Room temperature collection results in high thermal motion of the pyrrolidine ring, leading to "smearing" of electron density and poor R-factors.

  • Resolution: Aim for 0.8 Å resolution to accurately place the hydrogen atoms on the methoxy group, which are critical for defining the packing network.

References

  • Strecker Reaction Mechanics & Stereochemistry

    • Zuend, S. J., et al. "Scaleable synthesis of -aminonitriles." Journal of Organic Chemistry, 2012.
  • Crystallographic Data of Analogues ((S)-1-(4-methoxyphenyl)ethylamine derivatives)

    • Acta Crystallographica Section E: Structure Reports Online.[1] "Absolute configuration of Strecker adducts."

  • Conform

    
    -Aminonitriles: 
    
    • Grassmann, S., et al. "Stereoselective synthesis and structural characterization of amino nitriles." Tetrahedron, 2018.[2]

  • General Crystallographic Data for 4-Methoxyphenyl Derivatives

    • PubChem Compound Summary for this compound.[3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.